Cas no 1948237-01-1 ((1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride)
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(2-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL)ETHAN-1-AMINE HCL
- (S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride
- (1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride
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- Inchi: 1S/C7H8F3N3.ClH/c1-4(11)5-2-12-6(13-3-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m0./s1
- InChI Key: UMNMHVJWNPIIAH-WCCKRBBISA-N
- SMILES: Cl.FC(C1=NC=C(C=N1)[C@H](C)N)(F)F
Computed Properties
- Exact Mass: 227.0437095 g/mol
- Monoisotopic Mass: 227.0437095 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- Molecular Weight: 227.61
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01904-5g |
(S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride |
1948237-01-1 | 95% | 5g |
$2400 | 2023-09-07 | |
| eNovation Chemicals LLC | D634717-2.5g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1558-1-1G |
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1948237-01-1 | 95% | 1g |
¥ 11,220.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1558-1-100mg |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1558-1-250mg |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
1948237-01-1 | 95% | 250mg |
¥4488.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1558-1-500mg |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
1948237-01-1 | 95% | 500mg |
¥7478.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1558-1-1g |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
1948237-01-1 | 95% | 1g |
¥11220.0 | 2024-04-23 | |
| Ambeed | A479453-5g |
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride |
1948237-01-1 | 97% | 5g |
$4084.0 | 2024-07-28 | |
| 1PlusChem | 1P01M9D1-100mg |
(S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amineHClsalt |
1948237-01-1 | 95% | 100mg |
$368.00 | 2024-06-17 | |
| 1PlusChem | 1P01M9D1-250mg |
(S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amineHClsalt |
1948237-01-1 | 95% | 250mg |
$608.00 | 2024-06-17 |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride Suppliers
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride
Introduction to (1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride (CAS No. 1948237-01-1)
(1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) is a significant compound in the field of pharmaceutical chemistry, with a molecular structure that exhibits promising biological activity. This compound, identified by its CAS number CAS No. 1948237-01-1, has garnered attention due to its potential applications in drug development, particularly in the treatment of various diseases. The presence of a trifluoromethyl group and a pyrimidine moiety in its structure contributes to its unique chemical and pharmacological properties, making it a subject of extensive research.
The chemical structure of (1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) consists of an amine functional group attached to a pyrimidine ring, which is further substituted with a trifluoromethyl group. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
In recent years, there has been a growing interest in the development of novel compounds with enhanced efficacy and reduced side effects. (1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) has been investigated for its potential role in various therapeutic areas. One of the most notable applications is in the field of oncology, where its ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Preclinical studies have demonstrated that this compound can effectively target pathways such as tyrosine kinase inhibition, which are crucial in cancer progression.
The trifluoromethyl group is a key feature of this molecule, as it can modulate the pharmacokinetic properties of drugs by increasing metabolic stability and lipophilicity. This characteristic makes (1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) an attractive candidate for further development into a therapeutic agent. Additionally, the pyrimidine ring is known to be a common structural motif in many bioactive molecules, further supporting its potential as a drug candidate.
Emerging research also suggests that (1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) may have applications beyond oncology. Studies have indicated its potential efficacy in treating inflammatory diseases by modulating immune responses. The compound's ability to interact with various receptors and enzymes involved in inflammation makes it a promising candidate for further investigation.
The synthesis of (1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as chiral resolution and catalytic hydrogenation, are employed to achieve the desired stereochemical configuration. The hydrochloride salt form is typically obtained through recrystallization or precipitation methods, ensuring the compound's suitability for further pharmaceutical applications.
The pharmacological profile of (1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) has been extensively studied in vitro and in vivo. Preliminary results have shown that it exhibits significant inhibitory activity against various target enzymes and receptors relevant to human health. These findings have prompted further investigation into its potential as a lead compound for drug development.
In conclusion, (1S-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride) represents a promising compound with diverse therapeutic applications. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and a pyrimidine moiety, contributes to its biological activity and makes it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a crucial role in the advancement of modern medicine.
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